7-Bromo-5-cloro-1H-indazol

Descripción general

Descripción

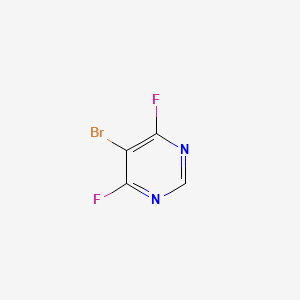

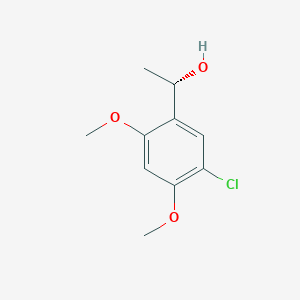

“7-Bromo-5-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2 . It has a molecular weight of 231.48 .

Synthesis Analysis

The synthesis of indazoles, including 7-Bromo-5-chloro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 7-Bromo-5-chloro-1H-indazole consists of a benzene ring fused with a pyrazole ring . The benzene ring is substituted at the 7th position with a bromine atom and at the 5th position with a chlorine atom .

Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1H-indazole is a solid compound with a gray color . It has a density of 1.878g/cm3 and a boiling point of 364.1ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Anticancerígenas

7-Bromo-5-cloro-1H-indazol ha sido identificado como un compuesto con potenciales propiedades anticancerígenas. Se puede utilizar para sintetizar derivados que inhiben el crecimiento celular, particularmente efectivos contra líneas celulares de colon y melanoma . Estos derivados pueden servir como base para desarrollar nuevos agentes quimioterapéuticos.

Investigación Bioquímica: Agentes Antiinflamatorios

En el ámbito de la bioquímica, este compuesto se utiliza para crear moléculas que exhiben actividad antiinflamatoria. Por ejemplo, se han estudiado los derivados de this compound por su efectividad en la reducción de la inflamación y el dolor asociado en el cartílago osteoarticular .

Agricultura: Desarrollo de Pesticidas

Aunque no se utiliza directamente en la agricultura, las vías de síntesis que involucran this compound son cruciales para desarrollar intermediarios como Lenacapavir, que pueden investigarse más a fondo para aplicaciones de control de plagas debido a su actividad biológica .

Ciencia de Materiales: Síntesis de Compuestos Heterocíclicos

En la ciencia de materiales, this compound es un fragmento clave en la síntesis de varios compuestos heterocíclicos. Estos compuestos son esenciales para crear materiales con propiedades específicas, como mayor durabilidad o mayor conductividad eléctrica .

Química Analítica: Estándares de Cromatografía

Este compuesto también es significativo en la química analítica, donde puede utilizarse como un estándar o compuesto de referencia en cromatografía para ayudar a identificar y cuantificar otras sustancias .

Ciencia Ambiental: Monitoreo de Contaminantes Ambientales

Los derivados de this compound podrían emplearse en la ciencia ambiental para monitorear contaminantes. Su estructura química única les permite unirse a contaminantes específicos, lo que ayuda en la detección y medición de los niveles de contaminación .

Aplicaciones Industriales: Fabricación Química

En aplicaciones industriales, this compound sirve como intermedio en la síntesis de varios productos químicos. Su papel en la producción a gran escala de productos farmacéuticos y otros productos químicos es vital debido a su reactividad y la capacidad de formar moléculas complejas .

Análisis de Seguridad y Riesgos

Por último, comprender las propiedades de this compound es crucial para el análisis de seguridad y riesgos en laboratorios y entornos industriales. Ayuda a establecer los procedimientos de manipulación adecuados y las medidas de seguridad para prevenir accidentes .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

7-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole compounds can inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways, and their inhibition can lead to changes in cell behavior, potentially contributing to the therapeutic effects of these compounds.

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-5-chloro-1H-indazole are likely to be those involving the kinases it targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death, which may explain the anticancer properties of some indazole compounds . Similarly, the inhibition of h-sgk could affect cell volume regulation, potentially contributing to the compound’s antihypertensive effects .

Pharmacokinetics

The compound’s molecular weight (23147700) and LogP (297880) suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of 7-Bromo-5-chloro-1H-indazole’s action are likely to be diverse, given the range of targets it interacts with. For example, its inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially contributing to its anticancer effects . Its interaction with h-sgk could affect cell volume regulation, potentially contributing to its antihypertensive effects .

Action Environment

The action, efficacy, and stability of 7-Bromo-5-chloro-1H-indazole are likely to be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other substances that compete for the same targets

Análisis Bioquímico

Biochemical Properties

7-Bromo-5-chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-Bromo-5-chloro-1H-indazole acts as an inhibitor of COX-2, reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, it has been shown to interact with matrix metalloproteinase-13 (MMP-13), further contributing to its anti-inflammatory effects .

Cellular Effects

The effects of 7-Bromo-5-chloro-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 7-Bromo-5-chloro-1H-indazole has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . It also affects cell proliferation by inhibiting the activity of certain kinases involved in cell cycle regulation . Furthermore, 7-Bromo-5-chloro-1H-indazole has been shown to alter the expression of genes related to inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-5-chloro-1H-indazole involves several key interactions at the molecular level. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, 7-Bromo-5-chloro-1H-indazole interacts with the catalytic domain of MMP-13, reducing its ability to degrade extracellular matrix components . These interactions result in the suppression of inflammatory responses and the promotion of tissue repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-5-chloro-1H-indazole have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 7-Bromo-5-chloro-1H-indazole maintains its anti-inflammatory and anticancer properties even after extended exposure .

Dosage Effects in Animal Models

The effects of 7-Bromo-5-chloro-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer effects without causing noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

7-Bromo-5-chloro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, primarily in the liver, where it is transformed into more water-soluble metabolites for excretion . The compound’s metabolism involves cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes ensure the efficient elimination of 7-Bromo-5-chloro-1H-indazole from the body .

Transport and Distribution

Within cells and tissues, 7-Bromo-5-chloro-1H-indazole is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within different cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in targeting specific tissues or organs .

Subcellular Localization

The subcellular localization of 7-Bromo-5-chloro-1H-indazole plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling molecules and enzymes, modulating their activity . In the nucleus, 7-Bromo-5-chloro-1H-indazole can influence gene expression by binding to specific transcription factors or DNA sequences . These interactions contribute to its overall biochemical effects and therapeutic potential .

Propiedades

IUPAC Name |

7-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAUTRSBNWONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650389 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875305-86-5 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875305-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)

![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)

![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)